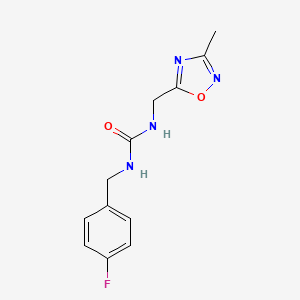
1-phenyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-phenyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in a variety of studies, and its unique chemical properties make it an interesting candidate for further investigation.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
The synthesis and structural optimization of oxadiazole derivatives, including those with pyridazine and phenyl rings, have been a subject of interest. These compounds, including 1,2,4-oxadiazoles, have been studied for their molecular structure, spectrum, and thermodynamic properties. The structural characterization often involves spectral analysis and physical characterization techniques, providing insights into the molecular configuration and potential reactivity of these compounds (Xu You-hui, 2011).
Antimicrobial and Anti-protozoal Activities
Oxadiazole derivatives, including those structurally related to 1-phenyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one, have demonstrated antimicrobial and anti-protozoal activities. Their synthesis and biological evaluation against various bacterial and fungal strains highlight their potential as antimicrobial agents. Furthermore, the anti-protozoal activity against pathogens such as protozoa offers a basis for developing new therapeutic agents (Y. Dürüst et al., 2012).
Anticancer Applications
The structural motif of oxadiazole, as part of the compound , is present in derivatives explored for their anticancer properties. These derivatives have been evaluated for their potential to inhibit cancer cell growth, showcasing the relevance of such compounds in the development of novel anticancer therapies. The synthesis and evaluation of these derivatives underscore the importance of structural modifications in enhancing biological activity and specificity against cancer cells (K. Redda & Madhavi Gangapuram, 2007).
Liquid Crystalline Properties
Compounds related to 1-phenyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one have been investigated for their liquid crystalline properties. The effect of different terminal substituents on these properties highlights the potential of oxadiazole derivatives in materials science, particularly in the development of new liquid crystal materials. This research demonstrates the versatile applications of such compounds beyond their biological activities, extending into materials engineering and design (Ghassan Q. Ali & I. H. Tomi, 2018).
Wirkmechanismus
Target of Action
The compound, also known as “1-phenyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one” or “HMS3557L17”, is a type of 1,2,4-oxadiazole derivative . These derivatives have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . The primary targets of this compound are likely to be cysteine and serine hydrolases .
Mode of Action
The compound interacts with its targets, the cysteine and serine hydrolases, to exert its anti-infective effects
Biochemical Pathways
The affected pathways are those involving the cysteine and serine hydrolases . These enzymes play crucial roles in various biological processes, including protein degradation and signal transduction. By inhibiting these enzymes, the compound disrupts these processes, leading to the death or inactivation of the pathogens.
Result of Action
The result of the compound’s action is the death or inactivation of the pathogens, leading to the alleviation of the infection . This is achieved through the inhibition of crucial enzymes in the pathogens, disrupting their normal function and leading to their death or inactivation .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy could be affected by factors such as temperature, pH, and the presence of other substances. The compound should be stored in a cool, dark, and well-ventilated environment .
Eigenschaften
IUPAC Name |
3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2/c1-13-6-5-7-14(12-13)18-20-19(25-22-18)17-16(24)10-11-23(21-17)15-8-3-2-4-9-15/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZJBDJSLMTSCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

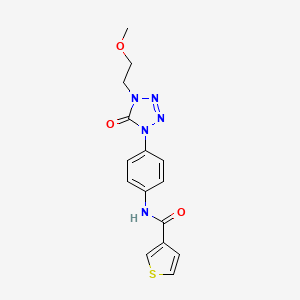
![ethyl 3-(3-chlorophenyl)-5-(4-(N,N-dimethylsulfamoyl)benzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2514315.png)
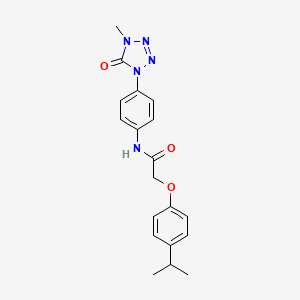
![5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2514323.png)
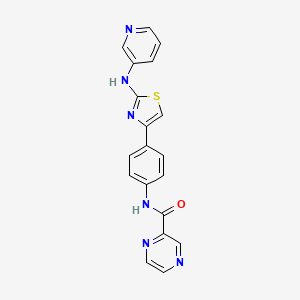
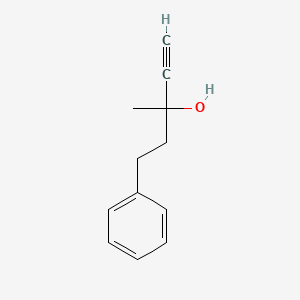
![4-[(4-Fluorophenyl)methyl]-11-[4-(propan-2-yl)phenyl]-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one](/img/structure/B2514328.png)
![7-Fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2514329.png)

![3-[(Dimethylamino)methyl]-4,4-difluorobutanoic acid;hydrochloride](/img/structure/B2514331.png)

![2-(isobutylthio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2514334.png)
